2,4-Dibromo-6-fluorophenol
Overview
Description
2,4-Dibromo-6-fluorophenol is a chemical compound with the molecular formula C6H3Br2FO and a molecular weight of 269.9 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for 2,4-Dibromo-6-fluorophenol is 1S/C6H3Br2FO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H . This indicates that the molecule consists of a phenol group (a benzene ring with a hydroxyl group) that is substituted with two bromine atoms and one fluorine atom.Physical And Chemical Properties Analysis
2,4-Dibromo-6-fluorophenol is a solid at ambient temperature . It has a molecular weight of 269.9 and a boiling point of 35-37 degrees Celsius .Scientific Research Applications
Anaerobic Transformation in Environmental Studies
- Anaerobic Transformation of Phenol to Benzoate : A study investigated the transformation of phenol to benzoate by an anaerobic, phenol-degrading consortium derived from freshwater sediment. Isomeric fluorophenols, including compounds similar to 2,4-Dibromo-6-fluorophenol, were used as analogs to elucidate the mechanism of transformation (Genthner, Townsend, & Chapman, 1989).
Molecular Docking and Antioxidant Stress Screening
- Inhibition of Keap1-Nrf2 Protein-Protein Interaction : Fluorophenols bearing nitrogenated heterocycle moieties were studied as novel inhibitors of Keap1-Nrf2 protein-protein interaction. This research introduced a class of fluorophenols, including derivatives of 2,4-Dibromo-6-fluorophenol, for the development of novel inhibitors, which are significant in the context of antioxidant protection (Feng et al., 2019).
Hydrogen Bonding Studies
- Three-Centre Hydrogen Bonding : The study of 4-fluorophenol and syn-2,4-difluoroadamantane revealed insights into the hydrogen bond acceptor strength, including the formation of an F·H·F three-centre hydrogen bond, which can be relevant to the understanding of the behavior of 2,4-Dibromo-6-fluorophenol in similar contexts (Adcock et al., 2005).
Synthesis for Radiopharmaceuticals
- Synthesis of No-Carrier-Added 4-[18F]Fluorophenol : A study described the synthesis of 4-[18F]fluorophenol, a compound related to 2,4-Dibromo-6-fluorophenol, for use in radiopharmaceuticals. This research contributes to the understanding of the synthesis and application of fluorophenol derivatives in the field of medical imaging (Ross, Ermert, & Coenen, 2011).
Molecular Structure Analysis
- Molecular Structure Determination : The molecular structure of various fluorophenol derivatives was determined by electron diffraction in the gas phase, providing insights into the potential formation of weak intramolecular hydrogen bonds in compounds similar to 2,4-Dibromo-6-fluorophenol (Vajda & Hargittai, 1993).
Safety And Hazards
2,4-Dibromo-6-fluorophenol is toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
2,4-dibromo-6-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2FO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDJZAUITWTZAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378812 | |
Record name | 2,4-dibromo-6-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-fluorophenol | |
CAS RN |
576-86-3 | |
Record name | 2,4-Dibromo-6-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=576-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dibromo-6-fluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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